REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[N:9](CC3C=CC(Cl)=CC=3)[C:8]3[CH:19]([CH2:22][C:23]([OH:25])=[O:24])[CH2:20][CH2:21][C:7]=3[C:6]=2[CH:5]=[C:4]([F:26])[CH:3]=1.N1C=CC=CC=1.BrBr.C(O)(=O)C>ClCCl.[Zn]>[Br:1][C:2]1[C:10]2[NH:9][C:8]3[CH:19]([CH2:22][C:23]([OH:25])=[O:24])[CH2:20][CH2:21][C:7]=3[C:6]=2[CH:5]=[C:4]([F:26])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=2C3=C(N(C12)CC1=CC=C(C=C1)Cl)C(CC3)CC(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
an efficient stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −20° C. and −15° C. (
|
Type
|
ADDITION
|
Details
|
) After completion of the addition
|
Type
|
CUSTOM
|
Details
|
was aged for one additional hour at −15° C
|
Type
|
CUSTOM
|
Details
|
(about −15° C. to −10° C.)
|
Type
|
WAIT
|
Details
|
The whole operation takes around 30 to 45 minutes
|
Duration
|
37.5 (± 7.5) min
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC=2C3=C(NC12)C(CC3)CC(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |